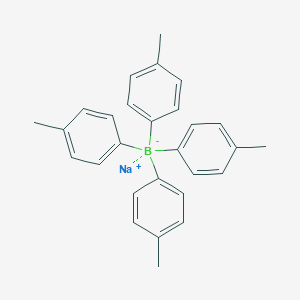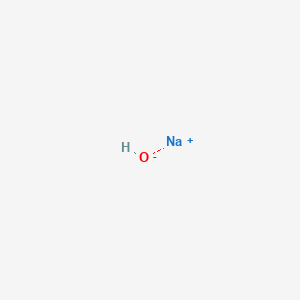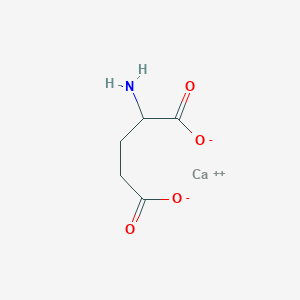
1,2,3,6,7,8-Hexahydropyrene
Vue d'ensemble
Description
1,2,3,6,7,8-Hexahydropyrene (HHP) is a polycyclic aromatic hydrocarbon (PAH) which is a major component of diesel exhaust. It is a highly toxic compound that has been linked to numerous adverse health effects, including cancer, respiratory and cardiovascular diseases. HHP is a potent carcinogen and has been classified by the International Agency for Research on Cancer (IARC) as a Group 1 carcinogen. It is also a mutagen and an endocrine disruptor.
Applications De Recherche Scientifique
Chimie organique
1,2,3,6,7,8-Hexahydropyrene: est un intermédiaire important dans la synthèse d'hydrocarbures polycycliques . Sa structure permet le développement de nouveaux chromophores à base de pyrène, qui sont précieux pour leurs propriétés photophysiques et électroniques . Ces chromophores peuvent être utilisés dans la création de matériaux pour la chimie supramoléculaire et biologique en raison de leur structure rigide étendue et de leur potentiel pour des motifs de substitution divers.
Science des matériaux
Dans le domaine de la science des matériaux, This compound joue un rôle d'intermédiaire dans la création de dispositifs d'électroluminescence (EL) . Ces dispositifs bénéficient de la haute efficacité des chromophores à base de pyrène synthétisés à l'aide de ce composé. La structure moléculaire du composé contribue au développement de matériaux aux propriétés photophysiques souhaitables.
Recherche pharmaceutique
Dans la recherche pharmaceutique, This compound peut être utilisé comme élément de base dans la synthèse de molécules organiques complexes. Bien que les applications spécifiques en développement de médicaments ne soient pas détaillées dans les résultats de la recherche, la capacité du composé à former diverses structures polycycliques pourrait être pertinente dans la conception de produits pharmaceutiques .
Chimie analytique
Analytiquement, This compound peut être caractérisé par spectrométrie de masse et chromatographie en phase gazeuse comme indiqué par les données du NIST Chemistry WebBook . Cela permet de déterminer avec précision sa structure et sa pureté, ce qui est crucial dans la recherche et les applications industrielles où des compositions moléculaires exactes sont requises.
Utilisations industrielles
Sur le plan industriel, This compound est utilisé comme intermédiaire important dans la synthèse d'hydrocarbures polycycliques, qui sont des composants fondamentaux dans la production de divers matériaux, y compris ceux utilisés dans les dispositifs EL à haute efficacité . Son rôle dans la synthèse de nouveaux chromophores souligne également son importance dans le développement de nouveaux matériaux aux propriétés électroniques et optiques spécifiques.
Mécanisme D'action
Target of Action
1,2,3,6,7,8-Hexahydropyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon The primary targets of this compound are not well-defined in the literature
Mode of Action
It is known that the unsaturated rings of this compound lie essentially in a plane . This planar structure may allow it to interact with other planar molecules or structures within cells, such as DNA or certain proteins. The saturated rings are substantially non-planar, which may influence its interactions .
Pharmacokinetics
It has a molecular weight of 208.2982 , and its phase change data suggest it has a relatively high sublimation enthalpy . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other chemicals or by physical conditions such as temperature and pressure
Propriétés
IUPAC Name |
1,2,3,6,7,8-hexahydropyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAIEZXRGAOPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C4C3=C(CCC4)C=C2)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169541 | |
| Record name | 1,2,3,6,7,8-Hexahydropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Aldrich MSDS] | |
| Record name | 1,2,3,6,7,8-Hexahydropyrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9856 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1732-13-4 | |
| Record name | 1,2,3,6,7,8-Hexahydropyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,6,7,8-Hexahydropyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1732-13-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60599 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,6,7,8-Hexahydropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6,7,8-hexahydropyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,6,7,8-HEXAHYDROPYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8B2RZG0YM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B104202.png)
![2-Methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B104205.png)